molecular formula C11H12O3 B13888030 2-methyl-3,4-dihydro-2H-chromene-8-carboxylic acid

2-methyl-3,4-dihydro-2H-chromene-8-carboxylic acid

Cat. No.: B13888030
M. Wt: 192.21 g/mol
InChI Key: JHPGVEOKMNGMLX-UHFFFAOYSA-N
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Description

2-methyl-3,4-dihydro-2H-chromene-8-carboxylic acid is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound features a chromene core with a carboxylic acid group at the 8th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,4-dihydro-2H-chromene-8-carboxylic acid typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. This is followed by cyclization to form the chromene ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods are scaled up to produce larger quantities while maintaining high purity and yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,4-dihydro-2H-chromene-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-3,4-dihydro-2H-chromene-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-methyl-3,4-dihydro-2H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid
  • 6-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid
  • 4H,8H-pyrano[2,3-f]chromene-4,8-diones

Uniqueness

2-methyl-3,4-dihydro-2H-chromene-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-chromene-8-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-5-6-8-3-2-4-9(11(12)13)10(8)14-7/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

JHPGVEOKMNGMLX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(O1)C(=CC=C2)C(=O)O

Origin of Product

United States

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